N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
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Description
N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C22H17ClF3N5O and its molecular weight is 459.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.1073724 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds in the pyrazoline derivative family have been known to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
It’s known that similar compounds can affect the production of reactive oxygen species (ros), which are produced by cells during their routine metabolic pathways . Overexpression of ROS has been linked to disease development .
Pharmacokinetics
The compound’s molecular weight and other physical properties can be inferred from its chemical structure .
Result of Action
Similar compounds have been reported to cause significant behavioral changes, body movement impairment, and even reduced number of survival organisms due to their interaction with ache .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
N-[4-[[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N5O/c1-12-11-18(29-17-9-7-16(8-10-17)28-13(2)32)31-21(27-12)19(20(30-31)22(24,25)26)14-3-5-15(23)6-4-14/h3-11,29H,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYRIAKHLZJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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